molecular formula C11H13NO4 B555081 H-Asp-OBzl CAS No. 7362-93-8

H-Asp-OBzl

Cat. No.: B555081
CAS No.: 7362-93-8
M. Wt: 223.22 g/mol
InChI Key: NJSRYBIBUXBNSW-UHFFFAOYSA-N
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Description

H-Asp-OBzl, also known as (S)-3-amino-4-(benzyloxy)-4-oxobutanoic acid, is a derivative of aspartic acid. It is commonly used in peptide synthesis and as a building block in the preparation of various bioactive compounds. The compound is characterized by the presence of a benzyl ester group, which provides stability and facilitates its incorporation into peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Asp-OBzl can be synthesized through several methods. One common approach involves the protection of the amino group of aspartic acid followed by esterification of the carboxyl group with benzyl alcohol. The reaction typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The benzyl ester group is introduced during the synthesis process, ensuring the stability and integrity of the peptide .

Chemical Reactions Analysis

Types of Reactions

H-Asp-OBzl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Asp-OBzl has a wide range of applications in scientific research:

Comparison with Similar Compounds

H-Asp-OBzl is unique due to its benzyl ester group, which provides stability and facilitates its use in peptide synthesis. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound in various research and industrial contexts.

Properties

IUPAC Name

3-amino-4-oxo-4-phenylmethoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSRYBIBUXBNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7362-93-8
Record name NSC186918
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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